molecular formula C51H98O6 B3131436 1-Lauryl-2,3-distearin CAS No. 35405-55-1

1-Lauryl-2,3-distearin

Cat. No.: B3131436
CAS No.: 35405-55-1
M. Wt: 807.3 g/mol
InChI Key: YLQQLZOJRAJYEL-UHFFFAOYSA-N
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Description

It is a member of the TAG Mixed FA category and is known for its unique chemical structure and properties . This compound is widely used in various scientific and industrial applications due to its stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Lauryl-2,3-distearin can be synthesized through esterification reactions involving stearic acid and lauric acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale esterification processes. The raw materials, stearic acid and lauric acid, are reacted in the presence of catalysts in large reactors. The reaction mixture is then purified through distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Lauryl-2,3-distearin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound. The reaction is typically carried out under mild conditions to prevent degradation of the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce this compound. The reaction conditions are carefully controlled to achieve the desired reduction without affecting the compound’s stability.

    Substitution: Substitution reactions involving halogens or other functional groups can be performed using reagents like halogenating agents or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

1-Lauryl-2,3-distearin has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound for studying esterification and triglyceride reactions.

    Biology: In biological research, this compound is used to study lipid metabolism and the role of triglycerides in cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including drug delivery systems.

    Industry: this compound is used in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 1-Lauryl-2,3-distearin involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by modulating lipid metabolism and influencing cellular processes. It interacts with enzymes involved in lipid synthesis and degradation, affecting the overall lipid homeostasis in cells.

Comparison with Similar Compounds

1-Lauryl-2,3-distearin can be compared with other similar triglyceride compounds, such as:

    Tristearin: Unlike this compound, tristearin is composed of three stearic acid molecules.

    1,2-Dipalmitoyl-3-stearoylglycerol: This compound contains palmitic acid and stearic acid, offering distinct properties compared to this compound.

The uniqueness of this compound lies in its combination of lauric acid and stearic acid, providing a balance of properties that are advantageous for specific applications .

Properties

IUPAC Name

(3-dodecanoyloxy-2-octadecanoyloxypropyl) octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-35-38-41-44-50(53)56-47-48(46-55-49(52)43-40-37-34-31-18-15-12-9-6-3)57-51(54)45-42-39-36-33-30-28-26-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQQLZOJRAJYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H98O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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